Comparative In Vivo Functional Potency: Ropinirole N-Oxide (SKF-104557) vs. Parent Ropinirole
In a 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease, the in vivo functional potency of the N-oxide metabolite (SKF-104557) is significantly lower than that of the parent drug Ropinirole. Ropinirole produced dose-related increases in circling behavior at 0.05-0.8 mg/kg (s.c.), whereas the N-oxide metabolite only elicited a submaximal response (less than half that of Ropinirole) at a 19-fold higher dose of 15 mg/kg [1]. Overall, the metabolite was found to be approximately 150-fold less potent than Ropinirole in this behavioral assay [1].
| Evidence Dimension | In vivo functional potency (6-OHDA lesion rat model) |
|---|---|
| Target Compound Data | SKF-104557 (Ropinirole N-Oxide): Submaximal circling response at 15 mg/kg, s.c. |
| Comparator Or Baseline | Ropinirole (SKF-101468): Dose-related circling from 0.05-0.8 mg/kg, s.c. |
| Quantified Difference | SKF-104557 is ~150-fold less potent than Ropinirole. A 15 mg/kg dose of SKF-104557 produced less than half the response of a 0.8 mg/kg dose of Ropinirole. |
| Conditions | 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease; subcutaneous (s.c.) administration. |
Why This Matters
This confirms the N-oxide metabolite does not contribute significantly to the antiparkinsonian activity of Ropinirole, justifying its use as a selective analytical marker for drug metabolism and degradation without confounding pharmacological activity in bioassays.
- [1] Reavill, C., Kettle, A., Holland, V., Riley, G., & Blackburn, T. P. (2000). Comparative pharmacological study of ropinirole (SKF-101468) and its metabolites in rats. Journal of Pharmacy and Pharmacology, 52(9), 1129-1135. View Source
